molecular formula C17H19N3O5S B2461226 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1219903-30-6

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2461226
CAS No.: 1219903-30-6
M. Wt: 377.42
InChI Key: SXEBTNVDKIWLDL-UHFFFAOYSA-N
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Description

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core linked to a piperazine ring via an oxoethyl group. The piperazine moiety is substituted with a cyclopropylsulfonyl group, distinguishing it from other derivatives.

Properties

IUPAC Name

2-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-15(11-20-16(22)13-3-1-2-4-14(13)17(20)23)18-7-9-19(10-8-18)26(24,25)12-5-6-12/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBTNVDKIWLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the reaction of isoindoline-1,3-dione with a piperazine derivative under controlled conditions. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, which is often carried out using a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness lies in the cyclopropylsulfonyl substituent on the piperazine ring, which contrasts with other derivatives bearing phenyl, thiophene-cyclopropane, or hydroxyethyl groups. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents on Piperazine Key Features Reported Biological Activity
2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione Not explicitly provided (hypothetical: ~C₁₈H₂₀N₃O₅S) Cyclopropylsulfonyl Sulfonyl group enhances electron-withdrawing properties; potential for improved metabolic stability Hypothesized enzyme inhibition (e.g., acetylcholinesterase)
2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione C₂₁H₂₄N₃O₃ Phenyl Hexahydro-isoindole core; phenyl group may enhance lipophilicity Anticancer, neuroprotective
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione C₂₂H₂₁N₃O₄S Thiophene-cyclopropanecarbonyl Heterocyclic thiophene moiety; potential for π-π interactions Research applications (unspecified)
2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione C₁₇H₂₁N₃O₄ 2-Hydroxyethyl Hydrophilic hydroxyethyl group; may improve solubility Not explicitly reported
2-(4-Fluorophenyl)-2'-iodoacetophenone derivatives Varies Fluorophenyl Fluorine enhances bioavailability; iodine for radiolabeling Acetylcholinesterase inhibition

Physicochemical Properties

Property Target Compound Phenylpiperazine Analog () Thiophene Analog ()
Molecular Weight ~420 g/mol (est.) 362.42 g/mol 423.49 g/mol
Solubility Likely low (lipophilic sulfonyl) Low (hexahydro core) Moderate (thiophene polarity)
LogP ~2.5 (est.) 2.1 3.0
Metabolic Stability High (sulfonyl resistance to oxidation) Moderate Moderate

Biological Activity

The compound 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound can be structurally represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This formula indicates that the compound contains a cyclopropylsulfonyl group, a piperazine moiety, and an isoindoline backbone, which contribute to its biological properties.

Pharmacological Activity

1. Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, isoindoline derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and cancer progression. The presence of the isoindoline structure in our compound suggests potential cytotoxic activity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Human glioblastoma U251
Compound B1.98 ± 1.22Human melanoma WM793

2. Anticonvulsant Activity

The anticonvulsant potential of related piperazine derivatives has been documented. For example, studies have indicated that certain modifications to the piperazine structure can enhance anticonvulsant activity significantly. The cyclopropylsulfonyl substitution may also contribute to such effects by modulating neurotransmitter systems.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Inhibition of TNF-α Production : Similar compounds have been shown to reduce TNF-α levels, thereby mitigating inflammatory responses associated with various diseases.
  • Interaction with Receptors : The piperazine moiety may facilitate interaction with neurotransmitter receptors or ion channels, contributing to both anticonvulsant and antitumor activities.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of derivatives similar to our compound in vitro. The results indicated that compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of epilepsy. The results suggested that these compounds could reduce seizure frequency and severity, highlighting their potential as therapeutic agents for seizure disorders.

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